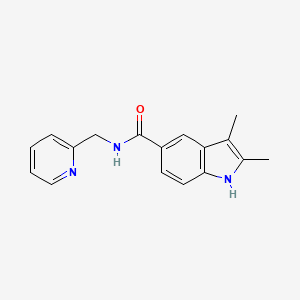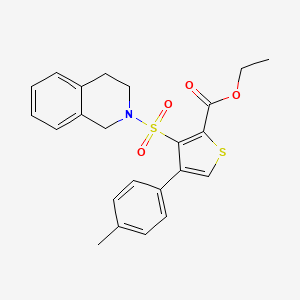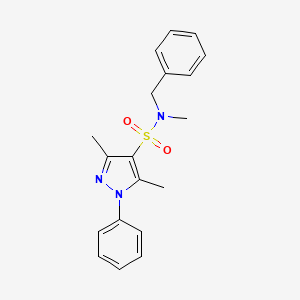![molecular formula C19H18N2O3 B11266935 N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide](/img/structure/B11266935.png)
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chromenyl group, a benzamide moiety, and a propylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide typically involves the condensation of 2-oxo-4-(propylamino)-2H-chromen-3-ylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the chromenyl and benzamide moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide can be compared with other similar compounds, such as:
N-[2-oxo-2-(propylamino)ethyl]benzamide: Similar structure but with an ethyl group instead of a chromenyl group.
N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide: Contains a benzoxazinone moiety instead of a chromenyl group.
N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]benzamide: Contains a quinazolinone moiety instead of a chromenyl group.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-oxo-4-(propylamino)chromen-3-yl]benzamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-12-20-16-14-10-6-7-11-15(14)24-19(23)17(16)21-18(22)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3,(H,21,22) |
InChI Key |
OOBBHTGPLQGGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11266870.png)
![Methyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B11266876.png)
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266881.png)


![N-(3-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266888.png)
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide](/img/structure/B11266890.png)
![4-methoxy-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11266900.png)
![N,N-diethyl-3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B11266902.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide](/img/structure/B11266913.png)

![2-(3-bromophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11266932.png)
![5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11266936.png)
